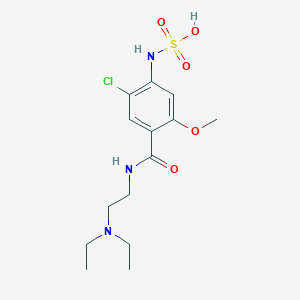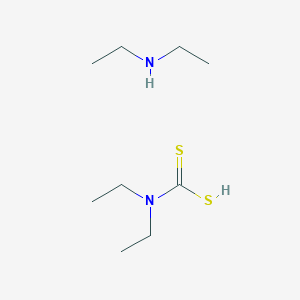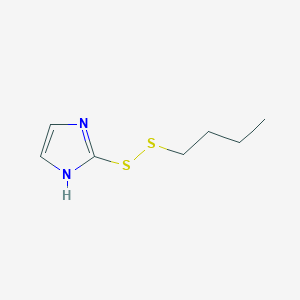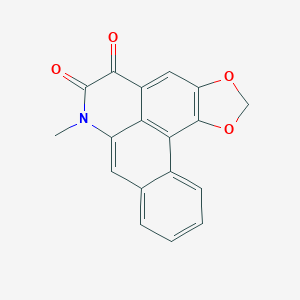![molecular formula C15H21F3O2Si B132663 4'-[(tert-ブチルジメチルシリルオキシ)メチル]-2,2,2-トリフルオロアセトフェノン CAS No. 87736-75-2](/img/structure/B132663.png)
4'-[(tert-ブチルジメチルシリルオキシ)メチル]-2,2,2-トリフルオロアセトフェノン
概要
説明
4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone is a chemical compound known for its unique structural features and reactivity. It is characterized by the presence of a trifluoromethyl group attached to an acetophenone core, along with a tert-butyldimethylsilyloxy group. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
科学的研究の応用
4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone finds applications in various fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Utilized in drug discovery and development processes.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
Target of Action
Tert-butyldimethylsilyl (tbdms) ethers, a group to which this compound belongs, are commonly used as protecting groups in organic synthesis . They are particularly useful for protecting hydroxyl groups during reactions .
Mode of Action
The compound interacts with its targets by forming a silyl ether bond. This bond is relatively stable under a variety of conditions, making it an effective protecting group . The TBDMS group can be removed under mildly acidic conditions or by treatment with fluoride ions .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the context of its use. In general, the use of TBDMS ethers can influence the course of organic synthesis reactions by preventing unwanted side reactions involving the protected hydroxyl groups .
Pharmacokinetics
The physicochemical properties of the compound, such as its boiling point and density , suggest that it may have low water solubility and could be lipophilic. These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of the compound’s action is the protection of sensitive functional groups during chemical reactions. This allows for more selective and controlled reactions, leading to higher yields and fewer unwanted byproducts .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the TBDMS group can be affected by the pH and temperature of the reaction environment . Additionally, the presence of fluoride ions can trigger the removal of the TBDMS group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone typically involves multiple steps, starting from readily available precursors. One common approach is the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. This step forms the tert-butyldimethylsilyloxy group. The trifluoromethyl group can be introduced through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
類似化合物との比較
Similar Compounds
- 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyldimethylsilyl chloride
Uniqueness
4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone is unique due to the presence of both trifluoromethyl and tert-butyldimethylsilyloxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and steric protection, which are not commonly found in similar compounds. These features make it particularly valuable in specialized applications where these properties are advantageous.
特性
IUPAC Name |
1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3O2Si/c1-14(2,3)21(4,5)20-10-11-6-8-12(9-7-11)13(19)15(16,17)18/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTKHPCHUVZRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516857 | |
| Record name | 1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87736-75-2 | |
| Record name | 1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
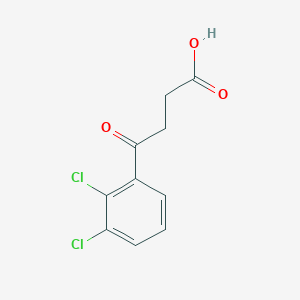
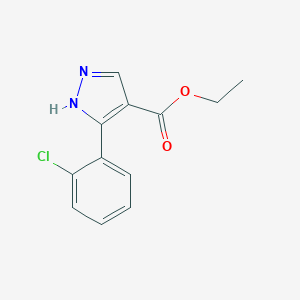
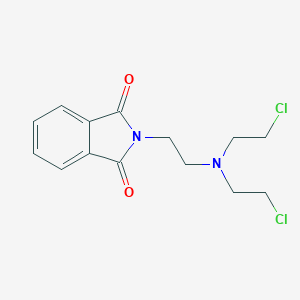
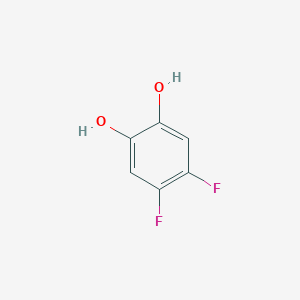
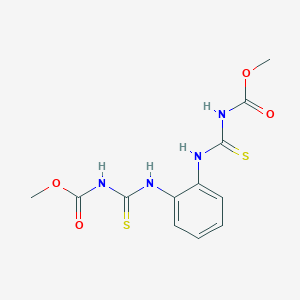
![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)
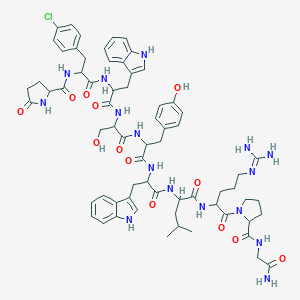
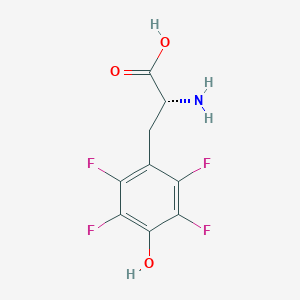
![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)
![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)
